Ethyl 2-amino-5-bromo-3-methylbenzoate
Overview
Description
Ethyl 2-amino-5-bromo-3-methylbenzoate is a chemical compound with the CAS Number: 1032668-56-6 . It has a molecular weight of 258.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H12BrNO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3,12H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 258.11 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
Ethyl 2-amino-5-bromo-3-methylbenzoate has been a subject of interest in the synthesis of various organic compounds. For instance, it has been involved in the preparation of pharmacologically active benzo[b]thiophen derivatives, such as in the study by Chapman, Clarke, Gore, and Sharma (1971), where derivatives were created for pharmacological evaluations (Chapman et al., 1971). Additionally, Zheng Jian-hong (2012) synthesized 2-Amino-5-chloro-3-methylbenzoic acid, a related compound, for the characterization of Chloranthraniliprole (Zheng, 2012).
Solubility Studies
The solubility of similar compounds has been a key area of research, as demonstrated by Zhu et al. (2019) in their study on the solubility of 2-Amino-3-methylbenzoic Acid in various solvents, contributing to understanding the solution processes of such compounds (Zhu et al., 2019).
Applications in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been investigated for their potential pharmacological effects. For example, Orozco et al. (2004) studied Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate (ITH4012), a tacrine derivative, for its neuroprotective properties and acetylcholinesterase-inhibiting activity (Orozco et al., 2004).
Experimental and Computational Approaches
The compound and its analogs have also been the subject of experimental and computational studies to understand their thermal and structural properties. Ledo et al. (2019) conducted experiments and computational calculations on ethyl 2-aminobenzoate and ethyl 3-aminobenzoate to determine their enthalpies of formation and vaporization (Ledo et al., 2019).
In Vitro Antitumor Activity
The synthesis of novel compounds based on this compound has led to investigations into their potential antitumor properties. Klimova et al. (2012) synthesized ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates and evaluated their in vitro antitumor activity, suggesting biological specificity towards certain tumor cell lines (Klimova et al., 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
ethyl 2-amino-5-bromo-3-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJPKQZMXXGRBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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